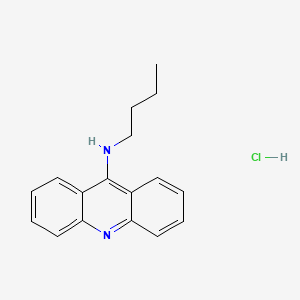
9-Butylaminoacridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butylaminoacridine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a butylamino group attached to the acridine core. This compound is often used in various fields due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylaminoacridine hydrochloride typically involves the reaction of 9-chloroacridine with butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the butylamino group, resulting in the formation of 9-Butylaminoacridine. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Butylaminoacridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Butylaminoacridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: The compound is used in biological studies, particularly in the investigation of DNA interactions due to its ability to intercalate into DNA strands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Butylaminoacridine hydrochloride involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription. The compound targets specific molecular pathways and enzymes involved in DNA synthesis, making it a valuable tool in cancer research and other biomedical studies.
Vergleich Mit ähnlichen Verbindungen
9-Aminoacridine: Another acridine derivative known for its antiseptic properties.
9-Phenylacridine: Used in cancer research due to its cytotoxic activity.
Acriflavine: An acridine derivative with antibacterial and antiviral properties.
Uniqueness: 9-Butylaminoacridine hydrochloride is unique due to its specific butylamino substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other acridine derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
74054-24-3 |
|---|---|
Molekularformel |
C17H19ClN2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
N-butylacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4-11H,2-3,12H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
NRKCZMYJUMGTGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)


![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
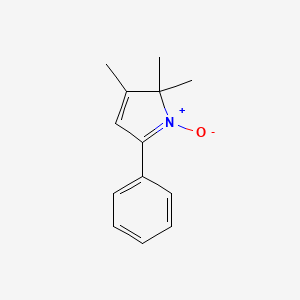
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
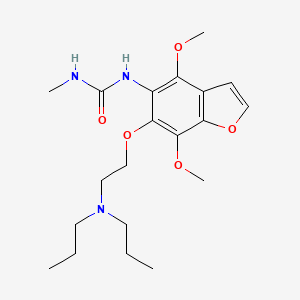
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
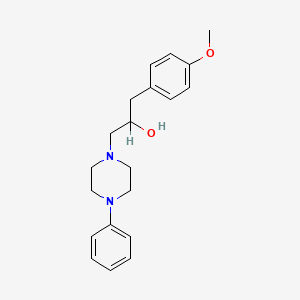
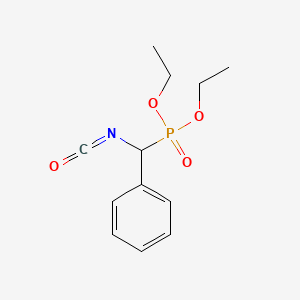
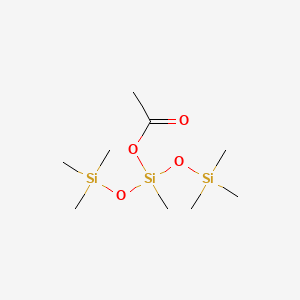

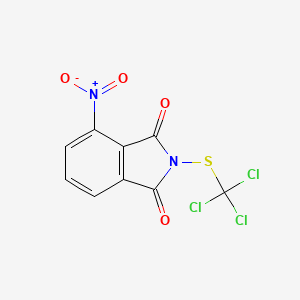
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
